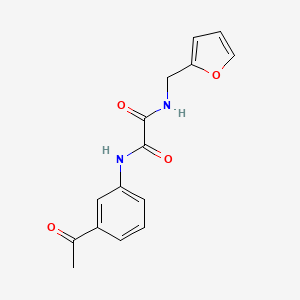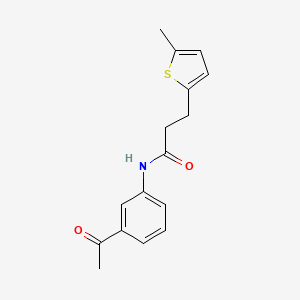
N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide
Descripción general
Descripción
N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide, also known as AFA, is a chemical compound that has been widely studied for its potential applications in scientific research. AFA is a diamide derivative that has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide is not fully understood. However, it is believed to act through multiple pathways. One of the main pathways is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to have antioxidant properties. N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to scavenge free radicals and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide in lab experiments include its well-defined chemical structure and its ability to inhibit multiple pathways involved in inflammation and cancer. However, there are also limitations to using N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide. For example, it can be difficult to obtain in large quantities, and its solubility can be a challenge in some experimental systems.
Direcciones Futuras
There are many potential future directions for research on N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide. One area of research could be the development of new drug formulations that improve the solubility and bioavailability of N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide. Another area of research could be the identification of new molecular targets for N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide, which could lead to the development of new therapies for a variety of diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide and its potential for use in clinical settings.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its anti-inflammatory properties. N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the anti-cancer properties of N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide. Studies have shown that N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models. This makes it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N'-(3-acetylphenyl)-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10(18)11-4-2-5-12(8-11)17-15(20)14(19)16-9-13-6-3-7-21-13/h2-8H,9H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHMTADIVJVKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-bromophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4237817.png)
![methyl 5-[(3-fluorobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4237828.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4237829.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4237830.png)
![4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B4237833.png)
![N-cyclohexyl-2-methyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4237834.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4237850.png)
![5'-chloro-1'-[3-(2-methylphenoxy)propyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4237854.png)
![N-allyl-5-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4237857.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4237868.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4237874.png)
![5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4237877.png)

![2,3-dimethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B4237890.png)